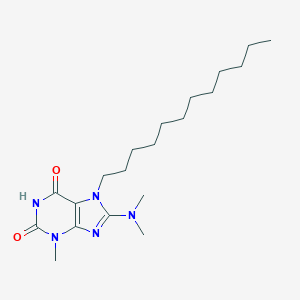![molecular formula C21H14Cl2N2OS B401604 2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 288310-15-6](/img/structure/B401604.png)
2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzamide ring, and a 6-methyl-1,3-benzothiazol-2-yl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reaction: The 6-methyl group is introduced via alkylation using methyl iodide or a similar reagent.
Coupling Reaction: The benzothiazole derivative is then coupled with 4-aminophenylamine through a condensation reaction to form the intermediate.
Final Coupling: The intermediate is reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitro groups if present in derivatives, converting them to amines.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or ammonia in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.
Medicine
Medicinally, it has potential applications in the development of new drugs. Its structure suggests it could be a candidate for anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, if used as a kinase inhibitor, it would bind to the ATP-binding site of the kinase, preventing phosphorylation of substrates and thereby inhibiting the signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzamide: Lacks the benzothiazole moiety, making it less versatile in biological applications.
N-(4-Benzothiazolyl)benzamide: Does not have the dichloro substitution, which may affect its reactivity and biological activity.
6-Methyl-1,3-benzothiazole: A simpler structure that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
The uniqueness of 2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide lies in its combined structural features, which confer specific reactivity and potential biological activity not seen in simpler analogs. The presence of both the dichloro and benzothiazole groups allows for a wide range of chemical modifications and applications.
This compound’s versatility and potential make it a valuable subject of study in various scientific fields.
Propriétés
IUPAC Name |
2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-12-2-9-18-19(10-12)27-21(25-18)13-3-6-15(7-4-13)24-20(26)16-8-5-14(22)11-17(16)23/h2-11H,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQUKOMYDBNVIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B401523.png)

![(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine](/img/structure/B401527.png)



![2-chloro-6-ethoxy-4-[(2-(3-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401537.png)


![2-chloro-6-ethoxy-4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401542.png)

![7-benzyl-8-[2-(1-{4-nitrophenyl}ethylidene)hydrazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401544.png)

